Methyl 1-((2'-cyano-[1,1'-biphenyl]-4-yl)methyl)-2-ethoxy-1H-benzo[d]imidazole-7-carboxylate Methyl 1-((2'-cyano-[1,1'-biphenyl]-4-yl)methyl)-2-ethoxy-1H-benzo[d]imidazole-7-carboxylate Azilsartan Impurity 1 is intermediate in the synthesis of angiotensin II receptor antagonist.
Brand Name: Vulcanchem
CAS No.: 139481-44-0
VCID: VC21333398
InChI: InChI=1S/C25H21N3O3/c1-3-31-25-27-22-10-6-9-21(24(29)30-2)23(22)28(25)16-17-11-13-18(14-12-17)20-8-5-4-7-19(20)15-26/h4-14H,3,16H2,1-2H3
SMILES: CCOC1=NC2=CC=CC(=C2N1CC3=CC=C(C=C3)C4=CC=CC=C4C#N)C(=O)OC
Molecular Formula: C25H21N3O3
Molecular Weight: 411.5 g/mol

Methyl 1-((2'-cyano-[1,1'-biphenyl]-4-yl)methyl)-2-ethoxy-1H-benzo[d]imidazole-7-carboxylate

CAS No.: 139481-44-0

Cat. No.: VC21333398

Molecular Formula: C25H21N3O3

Molecular Weight: 411.5 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

Methyl 1-((2'-cyano-[1,1'-biphenyl]-4-yl)methyl)-2-ethoxy-1H-benzo[d]imidazole-7-carboxylate - 139481-44-0

CAS No. 139481-44-0
Molecular Formula C25H21N3O3
Molecular Weight 411.5 g/mol
IUPAC Name methyl 3-[[4-(2-cyanophenyl)phenyl]methyl]-2-ethoxybenzimidazole-4-carboxylate
Standard InChI InChI=1S/C25H21N3O3/c1-3-31-25-27-22-10-6-9-21(24(29)30-2)23(22)28(25)16-17-11-13-18(14-12-17)20-8-5-4-7-19(20)15-26/h4-14H,3,16H2,1-2H3
Standard InChI Key KSXLHOFDCDKQLH-UHFFFAOYSA-N
SMILES CCOC1=NC2=CC=CC(=C2N1CC3=CC=C(C=C3)C4=CC=CC=C4C#N)C(=O)OC
Canonical SMILES CCOC1=NC2=CC=CC(=C2N1CC3=CC=C(C=C3)C4=CC=CC=C4C#N)C(=O)OC
Appearance Pale Yellow Solid
Melting Point 163-165°C

Chemical Identity and Structure

Methyl 1-((2'-cyano-[1,1'-biphenyl]-4-yl)methyl)-2-ethoxy-1H-benzo[d]imidazole-7-carboxylate is a complex organic molecule with significant pharmaceutical importance. The compound is identified by the CAS Registry Number 139481-44-0 and possesses the molecular formula C₂₅H₂₁N₃O₃ . This structure features a benzimidazole core with a methyl carboxylate group at position 7, an ethoxy group at position 2, and a (2'-cyanobiphenyl-4-yl)methyl substituent at position 1. The molecule contains three nitrogen atoms, three oxygen atoms, and multiple aromatic rings that contribute to its unique chemical properties and reactivity.

The compound can be represented by the SMILES notation: O=C(C1=C2N(CC3=CC=C(C4=CC=CC=C4C#N)C=C3)C(OCC)=NC2=CC=C1)OC, which precisely defines its chemical structure in a linear format . The InChIKey identifier for this compound is KSXLHOFDCDKQLH-UHFFFAOYSA-N, providing a standardized digital representation of its structure .

Physical Properties

Methyl 1-((2'-cyano-[1,1'-biphenyl]-4-yl)methyl)-2-ethoxy-1H-benzo[d]imidazole-7-carboxylate exhibits distinct physical characteristics that are important for its handling, storage, and application in pharmaceutical research. The compound appears as an off-white to light yellow solid with a molecular weight of 411.45 g/mol .

Table 1: Physical Properties of Methyl 1-((2'-cyano-[1,1'-biphenyl]-4-yl)methyl)-2-ethoxy-1H-benzo[d]imidazole-7-carboxylate

PropertyValueReference
Physical StateSolid
ColorOff-White to Light Yellow
Molecular Weight411.45 g/mol
Melting Point168 °C
Storage Temperature2-8 °C

The compound requires storage at refrigerated temperatures between 2-8°C to maintain stability and prevent degradation . This storage requirement indicates its sensitivity to thermal conditions, which is an important consideration for laboratory handling and long-term storage.

Chemical Properties

The chemical properties of Methyl 1-((2'-cyano-[1,1'-biphenyl]-4-yl)methyl)-2-ethoxy-1H-benzo[d]imidazole-7-carboxylate are influenced by its functional groups and structural features. The compound exhibits limited solubility in common organic solvents, being slightly soluble in chloroform and methanol, with sonication required to enhance dissolution in the latter .

The structure contains several functional groups that can participate in various chemical reactions: a nitrile group (C≡N), an ester group (COOCH₃), an ether linkage (C-O-C), and a benzimidazole ring system. These functional groups contribute to its reactivity profile and potential for chemical modifications in pharmaceutical synthesis.

Synthesis and Role as an Intermediate

Methyl 1-((2'-cyano-[1,1'-biphenyl]-4-yl)methyl)-2-ethoxy-1H-benzo[d]imidazole-7-carboxylate serves as a key synthetic intermediate in the production of azilsartan, a pharmaceutical compound used as an angiotensin II receptor antagonist for hypertension treatment . The compound is part of a synthetic pathway that ultimately leads to the active pharmaceutical ingredient.

Physicochemical Properties and Drug-likeness

Molecular and Structural Parameters

The molecular architecture of Methyl 1-((2'-cyano-[1,1'-biphenyl]-4-yl)methyl)-2-ethoxy-1H-benzo[d]imidazole-7-carboxylate contributes significantly to its drug-like properties. Analysis of its structure reveals important parameters that influence its behavior in biological systems.

Table 2: Molecular and Structural Parameters

ParameterValueReference
Number of heavy atoms31
Number of aromatic heavy atoms21
Fraction Csp30.16
Number of rotatable bonds7
Number of H-bond acceptors5.0
Number of H-bond donors0.0
Molar Refractivity118.21
Topological Polar Surface Area (TPSA)77.14 Ų

The compound contains 31 heavy atoms, with 21 of them participating in aromatic systems . This high degree of aromaticity contributes to the compound's stability and rigidity. The fraction of sp³ hybridized carbons (Csp3) is relatively low at 0.16, indicating a predominantly planar structure with limited conformational flexibility .

The compound possesses 7 rotatable bonds, which provide some degree of conformational adaptability despite its largely rigid aromatic nature . This balance between rigidity and flexibility is often desirable in drug candidates, as it allows for optimal interaction with biological targets while maintaining favorable entropy contributions upon binding.

The molecule features 5 hydrogen bond acceptors and no hydrogen bond donors . This profile suggests that the compound can participate in hydrogen bonding interactions primarily as an acceptor, which may influence its biological activity and target recognition.

Lipophilicity and Solubility Profiles

Lipophilicity, often measured by partition coefficient (Log P) values, is a crucial parameter that influences a compound's absorption, distribution, metabolism, and excretion (ADME) properties. Methyl 1-((2'-cyano-[1,1'-biphenyl]-4-yl)methyl)-2-ethoxy-1H-benzo[d]imidazole-7-carboxylate exhibits varying Log P values depending on the calculation method employed.

Table 3: Lipophilicity and Solubility Parameters

ParameterValueClassificationReference
Log P (iLOGP)3.89-
Log P (XLOGP3)4.90-
Log P (WLOGP)4.81-
Log P (MLOGP)3.34-
Log P (SILICOS-IT)4.83-
Consensus Log P4.35-
Log S (ESOL)-5.52Moderately soluble
Solubility (ESOL)0.00125 mg/ml; 0.00000304 mol/lModerately soluble
Log S (Ali)-6.26Poorly soluble
Solubility (Ali)0.000228 mg/ml; 0.000000555 mol/lPoorly soluble
Log S (SILICOS-IT)-8.13Poorly soluble
Solubility (SILICOS-IT)0.00000304 mg/ml; 0.0000000074 mol/lPoorly soluble

The consensus Log P value of 4.35 indicates that the compound is relatively lipophilic . This lipophilicity likely contributes to its limited aqueous solubility, as confirmed by the solubility parameters. The compound is classified as moderately to poorly soluble depending on the prediction method used, with solubility values ranging from 0.00125 mg/ml (ESOL method) to as low as 0.00000304 mg/ml (SILICOS-IT method) .

Pharmacokinetic Properties

The predicted pharmacokinetic properties of Methyl 1-((2'-cyano-[1,1'-biphenyl]-4-yl)methyl)-2-ethoxy-1H-benzo[d]imidazole-7-carboxylate provide insights into its potential behavior in biological systems.

Table 4: Predicted Pharmacokinetic Properties

PropertyPredictionReference
GI absorptionHigh
Blood-Brain Barrier permeantNo
P-glycoprotein substrateNo
CYP1A2 inhibitorYes
CYP2C19 inhibitorYes
CYP2C9 inhibitorYes
CYP2D6 inhibitorNo
CYP3A4 inhibitorYes
Log Kp (skin permeation)-5.33 cm/s

In terms of drug metabolism, the compound is predicted to inhibit several cytochrome P450 enzymes (CYP1A2, CYP2C19, CYP2C9, and CYP3A4), which suggests potential for drug-drug interactions when administered concurrently with medications metabolized by these enzymes . This characteristic would require careful consideration in drug development and clinical applications.

Drug-likeness Assessment

The drug-likeness of Methyl 1-((2'-cyano-[1,1'-biphenyl]-4-yl)methyl)-2-ethoxy-1H-benzo[d]imidazole-7-carboxylate can be evaluated using various established criteria and rules.

Table 5: Drug-likeness Parameters

ParameterResultReference
Lipinski violations0
Ghose violationsNone
Veber violations0
Egan violations0
Muegge violations0
Bioavailability Score0.55
PAINS alerts0 alerts
Brenk alerts0 alerts
LeadlikenessNo; 1 violation: MW<2.0
Synthetic accessibility3.28

The compound satisfies Lipinski's Rule of Five, which predicts good oral bioavailability based on molecular weight, lipophilicity, and hydrogen bonding properties . It also meets the criteria established by Veber, Egan, and Muegge for drug-likeness . The bioavailability score of 0.55 suggests a moderate probability of >10% oral bioavailability in rats .

The synthetic accessibility score of 3.28 (on a scale of 1-10, where 1 is easily synthesizable) indicates that the compound has moderate synthetic complexity , which is reasonable for a pharmaceutical intermediate.

Applications in Pharmaceutical Research

Methyl 1-((2'-cyano-[1,1'-biphenyl]-4-yl)methyl)-2-ethoxy-1H-benzo[d]imidazole-7-carboxylate serves primarily as an intermediate in the synthesis of azilsartan, an angiotensin II receptor antagonist used in the treatment of hypertension . The compound's structural features make it a valuable precursor in the production of this important antihypertensive medication.

The compound is specifically categorized for pharmaceutical research applications , highlighting its relevance in drug development processes. Its role as a synthetic intermediate demonstrates the importance of precisely designed chemical structures in creating effective pharmaceutical agents with specific therapeutic properties.

Through chemical modifications of this intermediate, particularly the conversion of the cyano group to other functional groups like the N-hydroxycarbamimidoyl moiety found in related intermediates , researchers can develop compounds with optimized pharmacological profiles for treating hypertension and related cardiovascular conditions.

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator